molecular formula C11H15BrClNO B8027152 4-[(4-Bromophenyl)methyl]morpholine hydrochloride

4-[(4-Bromophenyl)methyl]morpholine hydrochloride

Cat. No.: B8027152
M. Wt: 292.60 g/mol
InChI Key: DOMWIAGOFLJBIL-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)methyl]morpholine hydrochloride is a chemical compound with the molecular formula C11H15BrClNO. It is a white solid that is used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a bromophenyl group attached to a morpholine ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)methyl]morpholine hydrochloride typically involves the reaction of 4-chlorotoluene with morpholine in the presence of a base or alkali metal. The resulting product is then treated with a brominating agent in a suitable solvent. Finally, the compound is crystallized in the presence of hydrogen chloride gas to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)methyl]morpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted morpholine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-[(4-Bromophenyl)methyl]morpholine hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)methyl]morpholine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can participate in various chemical reactions, while the morpholine ring can interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Bromophenyl)methyl]morpholine hydrochloride is unique due to its combination of a bromophenyl group and a morpholine ring, which provides distinct chemical reactivity and potential applications. The hydrochloride salt form also enhances its solubility and stability in various solvents.

Properties

IUPAC Name

4-[(4-bromophenyl)methyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13;/h1-4H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMWIAGOFLJBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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